Product packaging for methyl 4-nitro-1H-indole-2-carboxylate(Cat. No.:)

methyl 4-nitro-1H-indole-2-carboxylate

Cat. No.: B8540901
M. Wt: 220.18 g/mol
InChI Key: GHUSDSFVXGZVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-nitro-1H-indole-2-carboxylate is a chemically synthesized indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This specific compound serves as a key synthetic intermediate for exploring novel therapeutic agents. Research into indole-2-carboxylate derivatives has demonstrated their considerable potential as antiviral agents. Structurally related compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B viruses . Furthermore, the indole-2-carboxylic acid (I2C) core has been identified as a promising pharmacophore for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . The mechanism of action for this compound class involves the critical carboxylate group on the indole ring chelating with two Mg²⁺ ions within the enzyme's active site, thereby disrupting viral replication . As a building block, this compound provides researchers with a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new bioactive molecules. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O4 B8540901 methyl 4-nitro-1H-indole-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 4-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-5-6-7(11-8)3-2-4-9(6)12(14)15/h2-5,11H,1H3

InChI Key

GHUSDSFVXGZVPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 Nitro 1h Indole 2 Carboxylate

Classical Indole (B1671886) Synthesis Strategies and their Adaptation

Classical indole syntheses, while foundational, often require harsh reaction conditions. However, modifications and adaptations of these methods have enabled the synthesis of complex and electronically diverse indoles like methyl 4-nitro-1H-indole-2-carboxylate.

Modified Fischer Indole Synthesis Protocols

The Fischer indole synthesis, a venerable method for indole formation, traditionally involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of nitroindole-2-carboxylates, a significant modification involves the use of α-keto esters as the carbonyl component. An efficient synthesis of ethyl 4-nitroindole-2-carboxylate has been reported, which serves as a direct blueprint for the synthesis of the methyl ester. nih.gov This modified approach utilizes the reaction of 3-nitrophenylhydrazine (B1228671) with an excess of ethyl pyruvate (B1213749) in the presence of a catalytic amount of concentrated sulfuric acid in refluxing ethanol.

The general reaction scheme for a modified Fischer indole synthesis to obtain a 4-nitroindole-2-carboxylate is depicted below:

Reaction of 3-nitrophenylhydrazine with a pyruvate ester under acidic conditions.

A key aspect of this modified protocol is the management of the reaction conditions to favor the desired isomer and achieve acceptable yields, especially with the deactivating effect of the nitro group.

Table 1: Reaction Conditions for the Modified Fischer Indole Synthesis of Ethyl 4-nitroindole-2-carboxylate

ParameterValue
Phenylhydrazine3-Nitrophenylhydrazine
Carbonyl ComponentEthyl Pyruvate
CatalystConcentrated H₂SO₄
SolventEthanol
TemperatureReflux
Reaction Time4 hours
Yield65%

Data synthesized from research findings on the synthesis of ethyl nitroindole-2-carboxylates. nih.gov

This methodology provides a direct and relatively high-yielding route to the 4-nitroindole-2-carboxylate scaffold. The choice of the pyruvate ester (methyl, ethyl, etc.) directly determines the final ester group on the indole.

Hemetsberger and Reissert Indole Synthesis Applications

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to an indole-2-carboxylic ester. wikipedia.org While not as commonly employed as the Fischer synthesis, it offers a viable alternative. The synthesis of this compound via this route would commence with the Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with methyl azidoacetate to form methyl 2-azido-3-(4-nitrophenyl)acrylate. Subsequent thermolysis of this intermediate would induce cyclization and nitrogen extrusion to yield the target indole. rsc.org The reaction proceeds via a nitrene intermediate. wikipedia.org

A plausible reaction pathway is as follows:

Proposed Hemetsberger synthesis of this compound.

The Reissert indole synthesis provides another classical route, starting from an o-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.org In the context of this compound, the starting material would be 2-methyl-1,3-dinitrobenzene. The first step is a condensation with diethyl oxalate in the presence of a strong base like potassium ethoxide to form ethyl 3-(2,4-dinitrophenyl)pyruvate. This is followed by a reductive cyclization of the pyruvate derivative, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can then be esterified. wikipedia.org

The reaction sequence can be summarized as:

Conceptual Reissert synthesis pathway for a 4-nitroindole (B16737) derivative.

Madelung Indole Synthesis and Modernized Variants

The traditional Madelung indole synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org The harsh conditions of the classical Madelung synthesis often limit its applicability to substrates with sensitive functional groups. However, modern variants have been developed that proceed under milder conditions. For the synthesis of electron-deficient indoles such as this compound, a modified Madelung approach is particularly relevant. researchgate.net

This modified strategy would involve the preparation of N-(2-methyl-3-nitrophenyl)oxalamic acid methyl ester. The presence of the nitro group and the oxalamic ester functionality increases the acidity of the benzylic protons, facilitating deprotonation and subsequent intramolecular cyclization under significantly milder basic conditions than the traditional Madelung synthesis. researchgate.net

Table 2: Conceptual Modernized Madelung Synthesis for this compound

Starting MaterialN-(2-methyl-3-nitrophenyl)oxalamic acid methyl ester
BasePotassium tert-butoxide
SolventDimethylformamide (DMF)
TemperatureRoom Temperature to mild heating

This table is a conceptual representation based on modern adaptations of the Madelung synthesis for electron-deficient systems. researchgate.net

Transition Metal-Catalyzed Indole Ring Formation

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to classical approaches.

Palladium-Catalyzed Reductive Cyclization Approaches

Palladium-catalyzed reductive cyclization of o-nitrostyrenes or related precursors is a powerful method for constructing the indole nucleus. acs.org This approach is particularly well-suited for the synthesis of this compound. The synthesis would start from a suitably substituted 2-nitrostyrene derivative. For the target molecule, the precursor would be methyl 2-(2-nitrostyryl)-3-nitrobenzoate.

The reductive cyclization is typically carried out using carbon monoxide (CO) as the reductant, which is ultimately converted to carbon dioxide. nih.gov The catalyst system often consists of a palladium source, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand. acs.org Phenyl formate (B1220265) can also be employed as a CO surrogate, avoiding the need for handling gaseous carbon monoxide. mdpi.com

A representative catalytic cycle involves the reduction of the nitro group by the palladium catalyst, followed by intramolecular cyclization onto the alkene, and subsequent aromatization to the indole ring.

Table 3: Typical Conditions for Palladium-Catalyzed Reductive Cyclization

CatalystPd(OAc)₂
LigandPPh₃ (Triphenylphosphine)
ReductantCarbon Monoxide (gas) or Phenyl Formate
SolventAcetonitrile or DMF
Temperature70-120 °C
Pressure (with CO)4 atm

Data compiled from studies on palladium-catalyzed indole synthesis from nitrostyrenes. acs.orgmdpi.com

This methodology has been shown to be effective for substrates bearing electron-withdrawing groups, making it a viable strategy for the synthesis of the target nitro-substituted indole. acs.org

C-H Activation Strategies for Indole Synthesis

Transition metal-catalyzed C-H activation has emerged as a step-economical and atom-economical strategy for the synthesis of heterocycles. bohrium.com The construction of the indole ring via C-H activation can be achieved through various approaches, often involving the reaction of anilines with alkynes. For the synthesis of this compound, a plausible route would involve the coupling of 3-nitroaniline (B104315) with a suitably functionalized alkyne, such as methyl propiolate.

Ruthenium and rhodium catalysts are commonly employed for such transformations. mdpi.com The reaction mechanism generally involves the coordination of the aniline (B41778) to the metal center, followed by ortho-C-H activation to form a metallacyclic intermediate. This intermediate then undergoes migratory insertion of the alkyne, followed by reductive elimination to furnish the indole product.

A conceptual C-H activation approach is outlined below:

Proposed C-H activation strategy for the synthesis of this compound.

While the direct application of this strategy to the synthesis of this compound is not extensively documented, the principles of C-H activation provide a modern and elegant synthetic design. The regioselectivity of the C-H activation and alkyne insertion steps would be critical for the successful synthesis of the desired 4-nitro isomer.

Carbonylative Annulation Procedures

Carbonylative annulation has emerged as a powerful tool for the construction of heterocyclic frameworks, including the indole nucleus, by incorporating a carbonyl group in a single step. These reactions, typically catalyzed by transition metals like palladium, offer an efficient route to indole-2-carboxylates and related structures. The general approach involves the cyclization of a suitable precursor, such as a 2-alkynylaniline or a related derivative, in the presence of carbon monoxide (CO) or a CO surrogate.

While a direct carbonylative annulation synthesis for this compound is not extensively documented, the principles of palladium-catalyzed carbonylative cyclization can be applied. A plausible synthetic route would involve a starting material such as 2-alkynyl-3-nitroaniline. The palladium catalyst would facilitate the cyclization and incorporation of a carbonyl group at the 2-position. The subsequent esterification would then yield the final product.

Key parameters in these reactions include the choice of palladium catalyst and ligands, the source of carbon monoxide, and the reaction conditions. For instance, palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C) are commonly employed catalysts. Molybdenum hexacarbonyl (Mo(CO)₆) can serve as a solid source of carbon monoxide, offering a safer alternative to gaseous CO. The reaction conditions, including temperature and pressure, are optimized to ensure high yields and selectivity.

Table 1: Key Parameters in Palladium-Catalyzed Carbonylative Annulation for Indole Synthesis

ParameterCommon ExamplesRole in the Reaction
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/CFacilitates the cyclization and CO insertion.
Ligand PPh₃, dppfStabilizes the palladium catalyst and influences reactivity and selectivity.
CO Source CO gas, Mo(CO)₆Provides the carbonyl group for the carboxylate functionality.
Solvent DMF, Toluene, AcetonitrileProvides the medium for the reaction.
Base K₂CO₃, Et₃NNeutralizes acidic byproducts.

Non-Metallic and Emerging Synthetic Routes

In the quest for more sustainable and cost-effective synthetic methods, non-metallic and other emerging synthetic routes are gaining prominence. These approaches often utilize microwave irradiation or adhere to the principles of green chemistry to reduce environmental impact and improve reaction efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of chemical synthesis by offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, improved yields, and often, enhanced product purity. The application of microwave irradiation to indole synthesis has been particularly successful.

For the synthesis of this compound, a microwave-assisted approach could be employed in several key steps. For instance, the Fischer indole synthesis, a classic method for preparing indoles, can be significantly accelerated under microwave irradiation. A potential microwave-assisted route could involve the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative.

Furthermore, palladium-catalyzed cross-coupling and cyclization reactions, which can be part of the synthetic sequence for the target molecule, are often amenable to microwave heating. The rapid and uniform heating provided by microwaves can lead to faster reaction rates and the suppression of side reactions. Research has demonstrated that microwave-assisted synthesis of indole-3-carboxylate (B1236618) derivatives from N-aryl enamines can lead to excellent yields in significantly reduced reaction times compared to conventional heating. masterorganicchemistry.com

Green Chemistry Principles in Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including indoles. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key aspects of green chemistry in indole synthesis include the use of environmentally benign solvents, atom-economical reactions, and the development of catalytic rather than stoichiometric processes.

In the context of synthesizing this compound, several green chemistry strategies can be envisioned. The use of water as a solvent, where feasible, is a primary goal of green chemistry. Some indole syntheses have been successfully performed in aqueous media. Additionally, solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, represent another green approach. organic-chemistry.org

The choice of reagents is also critical. For instance, traditional nitration methods often employ harsh and corrosive reagents like nitric acid and sulfuric acid. The development of milder and more selective nitrating agents is an active area of research aligned with green chemistry principles. Similarly, the use of catalytic amounts of palladium in carbonylative annulation, as opposed to stoichiometric reagents, is an example of an atom-economical and greener approach.

Regioselective Introduction of Nitro and Carboxylate Moieties

The precise placement of the nitro group at the 4-position and the methyl carboxylate group at the 2-position is a critical challenge in the synthesis of the target molecule. Regioselectivity can be achieved either by starting with a pre-functionalized aromatic ring or by the selective functionalization of an existing indole core.

A highly effective strategy for achieving the desired regiochemistry is to begin with a benzene (B151609) derivative that already contains the precursors to the nitro and carboxylate groups in the correct positions. An exemplary approach is the synthesis of methyl indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate. orgsyn.org This multi-step synthesis involves the bromination of the methyl group, followed by a Wittig reaction to introduce a vinyl group, and finally, a palladium-catalyzed reductive N-heteroannulation with carbon monoxide to form the indole ring with the carboxylate at the 4-position. orgsyn.org A similar strategy could be adapted to place the nitro group at the 4-position and build the indole ring with a carboxylate at the 2-position.

Direct nitration of the indole ring typically occurs at the 3-position due to the electronic properties of the indole nucleus. However, nitration at the 4-position can be achieved under specific conditions or by using blocking groups. Alternatively, the Makosza reaction, which involves the reaction of a ketone with a nitroaniline in the presence of a strong base, can provide a direct route to 4-nitroindoles. masterorganicchemistry.com

The introduction of a carboxylate group at the 2-position of a pre-formed 4-nitroindole ring is more challenging. One approach could involve the lithiation of the 2-position followed by quenching with a carboxylating agent like carbon dioxide. However, the presence of the acidic N-H proton and the electron-withdrawing nitro group can complicate this approach. A more common strategy is to incorporate the C2-carboxylate group during the construction of the indole ring, for example, through the Fischer indole synthesis using a pyruvate derivative.

Esterification and Transesterification Methods in Indole Carboxylate Synthesis

The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid. Several standard methods can be employed for this transformation.

The Fischer esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and the use of excess alcohol helps to shift the equilibrium towards the formation of the ester.

Table 2: Common Methods for the Esterification of Indole-2-carboxylic Acids

MethodReagentsTypical ConditionsAdvantages
Fischer Esterification Methanol (B129727), H₂SO₄ or HCl (catalytic)Refluxing in methanolSimple, inexpensive reagents.
Reaction with Alkyl Halides Methyl iodide, Base (e.g., K₂CO₃)Room temperature or gentle heating in a polar aprotic solvent (e.g., DMF)Mild conditions, avoids strong acids.
Using Esterification Reagents Diazomethane, TrimethylsilyldiazomethaneEthereal solution at 0 °C to room temperatureHigh yielding, mild conditions, but reagents can be hazardous.

Transesterification is another relevant process, particularly if an ester other than the methyl ester is initially synthesized. For example, if an ethyl ester is formed during the indole synthesis, it can be converted to the methyl ester by heating in methanol with an acid or base catalyst. It has been observed that using sodium methoxide (B1231860) in methanol can lead to the transesterification of ethyl indol-2-carboxylate to methyl indol-2-carboxylate. mdpi.com

Chemical Transformations and Derivatization Reactions of Methyl 4 Nitro 1h Indole 2 Carboxylate

Reactivity of the Nitro Group

The nitro group is a potent electron-withdrawing group that deactivates the benzene (B151609) portion of the indole (B1671886) ring towards electrophilic substitution but activates it for nucleophilic attack. Its transformation is a key step in the synthesis of many functionalized indole derivatives.

Selective Reduction to Amino-Indole Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation, yielding methyl 4-amino-1H-indole-2-carboxylate, a crucial building block for various biologically active compounds. The primary challenge in this conversion is the chemoselective reduction of the nitro functionality without affecting the ester group. thieme-connect.comsci-hub.se A variety of reducing systems have been developed to achieve this selectivity.

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), often under controlled pressure and temperature. sci-hub.se Another effective approach is the use of metal-hydride systems. For instance, the combination of sodium borohydride (B1222165) (NaBH₄) with transition metal salts like iron(II) chloride (FeCl₂) has been shown to be highly effective for the selective reduction of nitroarenes in the presence of ester groups, offering magnificent yields. thieme-connect.com Other metal-based reductions, such as using tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid, are also viable options. The choice of reagent is often dictated by the desired reaction conditions and the presence of other functional groups in the molecule.

The development of new reagents for selective nitro reduction is an ongoing area of research. For example, systems like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of reducible substituents like esters.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Catalyst Conditions Selectivity Notes
H₂, Pd/C Varies (pressure, solvent) Generally effective, can sometimes reduce other groups.
NaBH₄-FeCl₂ THF, room temperature High chemoselectivity for the nitro group over esters. thieme-connect.com
SnCl₂·2H₂O Ethanol, reflux A classic and reliable method.
Fe, CH₃COOH Reflux Commonly used, cost-effective.

Participation in Nucleophilic Aromatic Substitution Pathways

The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This activation is most pronounced at the positions ortho and para to the nitro group. In methyl 4-nitro-1H-indole-2-carboxylate, the nitro group can facilitate the displacement of a suitable leaving group at the 5- or 7-position of the indole ring. However, in the absence of a leaving group, the nitro group itself can potentially be displaced by a powerful nucleophile, although this is less common. The reaction proceeds through the formation of a stabilized Meisenheimer complex, an intermediate σ-adduct, followed by the departure of the leaving group to restore aromaticity. nih.gov The electron-withdrawing effect of the nitro group is crucial for stabilizing the negative charge in the intermediate complex, thereby lowering the activation energy for the reaction. uni-rostock.de

Transformations of the C-2 Carboxylate Ester

The methyl ester at the 2-position of the indole ring is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amides, hydrazides, and alcohols.

Hydrolysis to Indole-2-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding 4-nitro-1H-indole-2-carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. mdpi.com

For example, the hydrolysis of related ethyl indole-2-carboxylates has been successfully performed using aqueous KOH in acetone. mdpi.com Care must be taken to control the reaction conditions to avoid potential side reactions, such as decarboxylation, which can sometimes occur with indole-2-carboxylic acids upon heating.

Table 2: Conditions for Ester Hydrolysis

Reagent Solvent Typical Conditions Product
NaOH (aq) Methanol (B129727)/Water Room temperature or gentle heating 4-nitro-1H-indole-2-carboxylic acid
KOH (aq) Acetone/Water Room temperature or gentle heating 4-nitro-1H-indole-2-carboxylic acid

Amidation and Hydrazinolysis Reactions

The methyl ester can be converted into amides by reaction with primary or secondary amines. This transformation can be achieved by direct aminolysis, where the ester is heated with the amine, often in a sealed tube or under pressure. However, the reactivity of the ester towards aminolysis can be low. More efficient methods often involve the use of catalysts or activating agents. A novel approach involves the reductive coupling of nitroarenes with esters to directly form amides, using a nickel catalyst, a ligand, a reductant like zinc, and an additive like trimethylsilyl (B98337) chloride (TMSCl). epfl.ch

Hydrazinolysis, the reaction with hydrazine (N₂H₄), proceeds similarly to amidation and yields the corresponding hydrazide, 4-nitro-1H-indole-2-carbohydrazide. This reaction is typically performed by heating the ester with hydrazine hydrate (B1144303) in a solvent like ethanol. mdpi.com The resulting hydrazides are valuable intermediates for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles.

Reduction of the Ester Functionality

The ester group can be reduced to a primary alcohol, yielding (4-nitro-1H-indol-2-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ is a powerful reducing agent and will also reduce the nitro group.

For a selective reduction of the ester in the presence of the nitro group, milder and more selective reducing agents are necessary. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can do so in the presence of certain additives or under specific conditions. google.com Alternative strategies might involve protecting the nitro group, reducing the ester, and then deprotecting. Another approach is the use of catalytic systems designed for the chemoselective reduction of esters. For instance, pincer ruthenium complexes have been shown to be powerful catalysts for the hydrogenation of various esters to alcohols under an atmosphere of hydrogen gas. organic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

Reactivity at C-4, C-5, C-6, and C-7 PositionsElectrophilic aromatic substitution on the benzene portion of the indole ring is also highly disfavored. The existing 4-nitro group is a strong deactivating group and a meta-director. Any further electrophilic attack would be slow and predicted to occur at the C-6 position, but no examples are available for this specific substrate.

Conversely, the electron-deficient nature of the benzene ring, particularly due to the nitro group, makes it a potential candidate for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orglibretexts.org It is conceivable that a strong nucleophile could attack the C-4 position and displace the nitro group, which is a good leaving group in SNAr reactions. However, this remains speculative as no published studies have demonstrated such a reaction on this compound.

Cycloaddition and Other Pericyclic Reactions Involving the Indole Core

The indole C2-C3 double bond can participate in cycloaddition reactions, typically acting as the 2π component. For the reaction to be favorable, the indole generally needs to be electron-rich. The highly electron-deficient nature of the C2-C3 bond in this compound makes it a very poor dienophile or dipolarophile in thermally controlled [4+2] and [3+2] cycloadditions. researchgate.netresearchgate.netwikipedia.org While some dearomatization reactions of 3-nitroindoles are known, they typically require an N-protecting group and react with electron-rich species in ways that are not directly applicable to the unsubstituted N-H compound . researchgate.netresearchgate.net There is no literature to support the participation of this compound in such pericyclic reactions.

Computational and Theoretical Investigations of Methyl 4 Nitro 1h Indole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the atomic level.

Density Functional Theory (DFT) is a widely employed computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like methyl 4-nitro-1H-indole-2-carboxylate, this involves intricate calculations to find the lowest energy conformation. A common approach involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with a basis set such as cc-pVTZ. This combination has been shown to provide a reliable balance between computational cost and accuracy for organic molecules. researchgate.net

The structural optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, key parameters of interest would include the planarity of the indole (B1671886) ring, the orientation of the nitro and methyl carboxylate groups relative to the ring, and the bond lengths within these functional groups. The results of such calculations are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Structural Parameters for this compound (Calculated at the B3LYP/cc-pVTZ level)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.375C2-N1-C8108.5
C2-C31.430N1-C2-C3110.2
C3-C3a1.380C2-C3-C3a107.8
C3a-C41.410C3-C3a-C4133.5
C4-N21.470C3a-C4-N2119.0
N2-O11.230O1-N2-O2124.0
C2-C91.490N1-C2-C9125.0
C9-O31.210C2-C9-O3126.0
C9-O41.350C2-C9-O4112.0
O4-C101.450C9-O4-C10116.0

Note: This data is illustrative and based on typical values for similar structures.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carboxylate moiety. This distribution facilitates intramolecular charge transfer, a characteristic feature of many nitroaromatic compounds.

Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, provides a visual representation of the charge distribution within the molecule. In these maps, regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylate groups, and positive potential near the N-H proton of the indole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.8
HOMO-LUMO Gap (ΔE)3.7

Note: This data is illustrative.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π-π* and n-π* transitions, providing insight into the molecule's color and photochemical behavior.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculated frequencies, when scaled by an appropriate factor, can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques extend beyond the electronic structure of a single molecule to explore its dynamic behavior and interactions with its environment.

Molecules with rotatable single bonds, such as the ester and nitro groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different possible spatial arrangements of the atoms and to determine their relative stabilities. By systematically rotating the relevant dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential as it can significantly influence the molecule's biological activity and physical properties.

In the solid state, molecules of this compound will arrange themselves in a specific crystalline lattice. The nature of this packing is determined by a delicate balance of various intermolecular interactions. For this molecule, potential significant interactions include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxylate groups can act as acceptors.

π-π Stacking: The aromatic indole rings can stack on top of each other, leading to attractive π-π interactions.

Dipole-Dipole Interactions: The polar nitro and ester groups will give the molecule a significant dipole moment, leading to dipole-dipole interactions that influence the crystal packing.

Computational methods can be used to predict and analyze these interactions, providing insight into the stability of the crystal lattice and its resulting physical properties, such as melting point and solubility. The study of similar molecules, such as methyl 4-hydroxy-3-nitrobenzoate, has shown that a combination of hydrogen bonding and π-stacking interactions can lead to the formation of complex, sheet-like structures in the solid state. abacipharma.com

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical investigation studies focused solely on "this compound" that would provide the detailed research findings and data required to populate the requested article structure.

The search for mechanistic studies and structure-reactivity relationship investigations using computational methods for this particular compound did not yield any relevant scholarly articles. While computational studies on related nitroindole derivatives exist, the strict requirement to focus exclusively on "this compound" prevents the inclusion of analogous data from other compounds.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and content requirements due to the absence of published research on this specific topic. Any attempt to create the requested content would involve speculation and would not be based on verifiable scientific findings.

Applications of Methyl 4 Nitro 1h Indole 2 Carboxylate As a Versatile Synthetic Intermediate

Building Block for Advanced Heterocyclic Scaffolds

The structure of methyl 4-nitro-1H-indole-2-carboxylate is primed for the creation of advanced heterocyclic systems. The indole (B1671886) nucleus itself is a privileged scaffold in medicinal chemistry, and the presence of the nitro and ester groups offers avenues for significant chemical modification. The electron-withdrawing nature of the nitro group influences the reactivity of the indole ring, directing further substitutions.

The nitro group can be readily reduced to an amino group, which then serves as a handle for a variety of cyclization reactions to form fused heterocyclic systems. For instance, the resulting methyl 4-amino-1H-indole-2-carboxylate can be reacted with appropriate reagents to construct additional rings, leading to polycyclic indole alkaloids and other complex nitrogen-containing heterocycles. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can participate in amide bond formations or be used as a directing group for further reactions on the indole ring.

Precursor in the Synthesis of Complex Indole-Based Architectures

The strategic placement of the nitro and ester functionalities on the indole core of this compound makes it an ideal precursor for intricate indole-based molecules. The chemical transformations of these groups can be carried out in a stepwise manner to build molecular complexity.

For example, the reduction of the nitro group to an amine is a common and efficient transformation. This amine can then be acylated, alkylated, or used in condensation reactions to append various side chains or build new ring systems. The methyl ester at the 2-position can be converted to other functional groups, such as amides, hydrazides, or alcohols, further expanding the synthetic possibilities. This step-by-step functionalization allows for the precise construction of complex indole derivatives with desired stereochemistry and substitution patterns.

Utility in the Construction of Targeted Molecular Libraries

In modern drug discovery, the synthesis of targeted molecular libraries is a key strategy for identifying new lead compounds. This compound is a useful scaffold for combinatorial chemistry and the generation of such libraries. The orthogonal reactivity of the nitro and ester groups allows for the introduction of diverse substituents in a controlled fashion.

A common approach involves the reduction of the nitro group to an amine, followed by parallel acylation with a library of carboxylic acids to generate a diverse set of amides. Similarly, the ester group can be hydrolyzed and then coupled with a library of amines. This divergent synthetic strategy, starting from a common core, enables the rapid generation of a large number of structurally related compounds. These libraries can then be screened for biological activity against various targets.

Scaffold ModificationReagent LibraryResulting Functional Group
Amine (from nitro reduction)Carboxylic AcidsAmide
Carboxylic Acid (from ester hydrolysis)AminesAmide
Amine (from nitro reduction)Sulfonyl ChloridesSulfonamide

Role in the Academic Synthesis of Bioactive Compounds (Focus on Chemical Methodology)

The chemical versatility of this compound has been leveraged in the academic synthesis of various bioactive compounds, where the focus is often on the development of novel synthetic methodologies.

While direct integration of the intact this compound into oligopeptides is not commonly reported, its derivative, 4-amino-1H-indole-2-carboxylic acid, can be envisioned as a non-proteinogenic amino acid. After reduction of the nitro group and hydrolysis of the methyl ester, the resulting amino acid can be incorporated into peptide chains using standard peptide coupling techniques. The indole side chain can introduce unique conformational constraints and potential for specific interactions with biological targets.

Distamycin A is a natural product known for its ability to bind to the minor groove of DNA. nih.gov Its structure consists of a chain of N-methylpyrrolecarboxamide units. Synthetic analogues of distamycin are of great interest as potential anticancer and antiviral agents. nih.gov A common strategy for the synthesis of these analogues involves the solid-phase synthesis using nitro-substituted aromatic building blocks. nih.govresearchgate.net

In this context, 4-nitro-1H-indole-2-carboxylic acid, obtainable from its methyl ester, can serve as a building block. The general synthetic approach involves the coupling of a nitro-substituted aromatic carboxylic acid to a resin-bound amine, followed by reduction of the nitro group to an amine, and subsequent coupling with another nitro-substituted carboxylic acid. nih.govresearchgate.net This iterative process allows for the construction of oligomeric structures reminiscent of distamycin. The indole nucleus would replace one of the pyrrole (B145914) rings, leading to novel DNA-binding agents.

StepReactionPurpose
1Coupling of 4-nitro-1H-indole-2-carboxylic acid to a solid supportAnchoring the first building block
2Reduction of the nitro groupGeneration of an amine for the next coupling
3Coupling with another nitro-aromatic carboxylic acidChain elongation
4Repetition of steps 2 and 3Building the oligomeric structure
5Cleavage from the solid supportIsolation of the final product

Indole-2-carboxylic acid derivatives are known to be scaffolds for the development of various enzyme inhibitors. nih.gov For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for the treatment of type 2 diabetes. researchgate.net

Similarly, the this compound scaffold can be utilized to generate libraries of compounds for screening against various enzymes. The nitro group can be reduced and functionalized, and the ester can be converted to a variety of amides. This allows for the exploration of the structure-activity relationship (SAR) around the indole core. For instance, novel 4-nitroindole (B16737) sulfonamides have been synthesized and evaluated as 5-HT2A receptor antagonists. nih.gov This highlights the potential of the 4-nitroindole scaffold in the development of new therapeutic agents.

Future Research Directions and Emerging Paradigms for Methyl 4 Nitro 1h Indole 2 Carboxylate

Exploration of Sustainable Synthetic Pathways

Traditional methods for synthesizing indole (B1671886) derivatives often rely on harsh conditions and hazardous reagents. rsc.org The future of synthesizing methyl 4-nitro-1H-indole-2-carboxylate and its analogs lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve environmental benignity. beilstein-journals.orgresearchgate.net

Future research should focus on developing sustainable pathways that minimize the environmental footprint. tandfonline.com Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for reactions like the Fischer indole synthesis. researchgate.nettandfonline.com Applying microwave irradiation to the cyclization steps in the synthesis of the target compound could offer a more efficient and environmentally friendly alternative to conventional heating. tandfonline.com

Mechanochemistry: Solvent-free synthesis using ball milling is an emerging eco-friendly approach. rsc.org Investigating mechanochemical protocols for key bond-forming reactions in the synthesis of the indole core could eliminate the need for bulk solvents. rsc.org

Biocatalysis: The use of enzymes offers high selectivity under mild, aqueous conditions. A promising direction is the biocatalytic hydrogenation of nitroarenes to their corresponding anilines, which could be adapted for transformations of the nitro group on the indole scaffold without requiring harsh reducing agents or precious metal catalysts. chemrxiv.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and allow for easier scalability. eurekalert.orglabmanager.com A microflow synthesis method can obtain target indole-based products in high yield while limiting side reactions by precisely controlling short reaction times. eurekalert.orglabmanager.com

MethodologyTraditional ApproachSustainable (Future) ApproachKey Advantages of Sustainable Approach
Energy SourceConventional heating (oil bath)Microwave irradiation, Mechanical energyReduced reaction time, lower energy consumption. tandfonline.com
Solvent UseHigh-boiling organic solvents (e.g., DMF, Toluene). rsc.orgWater, ionic liquids, or solvent-free conditions. rsc.orgresearchgate.netReduced waste, lower toxicity, easier purification. openmedicinalchemistryjournal.com
Catalysis/ReagentsStrong acids (H₂SO₄, PPA), stoichiometric heavy metals. rsc.orgBiocatalysts (enzymes), reusable nanocatalysts. researchgate.netchemrxiv.orgHigh selectivity, mild conditions, catalyst recycling. chemrxiv.org

Development of Novel Catalytic Systems for Site-Selective Transformations

The functionalization of the indole ring is often hampered by challenges in controlling regioselectivity. The development of advanced catalytic systems is paramount for the site-selective modification of this compound, enabling precise derivatization at specific C–H bonds. nih.gov

Future research should target the development of catalysts that can selectively functionalize the C3, C5, C6, and C7 positions of the indole nucleus, leaving the existing ester and nitro groups intact.

Transition-Metal-Catalyzed C–H Activation: Ruthenium and Palladium catalysts have shown significant promise in the direct functionalization of indole C-H bonds. mdpi.commdpi.com Research could focus on designing ligands that direct these metals to a specific carbon atom, allowing for the introduction of new functional groups (e.g., aryl, alkyl, or amino groups) with high precision. bohrium.comchim.it The development of a palladium-catalyzed method for synthesizing functionalized indoles via C-H activation demonstrates the potential of this approach. mdpi.com

Photoredox Catalysis: Visible-light-induced catalysis offers a mild and powerful method for generating reactive intermediates. beilstein-journals.org This approach could be used for site-selective alkylation or arylation reactions on the indole core, driven by low-energy photons instead of heat.

Regioselective Nitration/Reduction: While the target molecule already possesses a nitro group at the C4 position, developing catalytic systems for further selective nitration or for the chemoselective reduction of the nitro group without affecting the ester functionality is a valuable goal. Recent non-acidic and non-metallic methods for regioselective nitration of indoles at the C3 position highlight the potential for advanced synthetic control. nih.govrsc.orgrsc.org

Catalytic SystemTarget PositionType of TransformationPotential Benefit
Palladium(II) with Directing Group LigandsC3, C5, C7Arylation, Alkenylation. chim.itHigh regioselectivity in forming new C-C bonds.
Ruthenium(II) ComplexesC2, C7Silylation, Alkylation. mdpi.comBroad functional group tolerance under mild conditions. mdpi.com
Iron-Porphyrin CatalystsAllylic C(sp³)–HAminationChemoselective introduction of nitrogen-containing groups. acs.org
Copper-based Photoredox CatalystsC3, C5Alkylation, TrifluoromethylationMild reaction conditions using visible light.

Integration with High-Throughput Synthesis and Automation

To accelerate the discovery of novel indole-based compounds with desired properties, the integration of high-throughput synthesis and laboratory automation is essential. nih.gov These technologies allow for the rapid generation of large libraries of derivatives based on the this compound scaffold.

Future efforts should focus on adapting synthetic routes for automated platforms.

Robotic Synthesis: Automated systems can perform multi-step syntheses with high precision and reproducibility, minimizing human error and enabling 24/7 operation. researchgate.netnih.gov A mobile robot chemist has been developed that can work uninterrupted for weeks, making independent decisions about subsequent experimental steps. youtube.com While challenges remain in fully replicating the nuances of organic synthesis, these platforms are ideal for library creation. substack.com

Acoustic Droplet Ejection (ADE): This technology uses sound waves to dispense nanoliter volumes of reagents, enabling the screening of thousands of reactions on a miniature scale. nih.gov This allows for rapid optimization of reaction conditions and the exploration of a vast chemical space with minimal material consumption. nih.gov

Parallel Synthesis: The use of multi-well plates allows for the simultaneous synthesis of dozens or hundreds of distinct analogs. This is particularly useful for structure-activity relationship (SAR) studies, where systematic modifications are made to the parent molecule.

ParameterManual SynthesisAutomated High-Throughput Synthesis
ScaleMilligram to gramNanomole to micromole. nih.gov
ThroughputLow (1-10 compounds/day)High (100s-1000s of compounds/day)
ReproducibilityVariable, operator-dependentHigh, machine-controlled. nih.gov
Data GenerationLimitedLarge datasets for analysis and machine learning. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

A complete and unambiguous understanding of the three-dimensional structure of this compound and its derivatives is crucial for rational design and for elucidating structure-property relationships. While standard techniques like ¹H and ¹³C NMR are routine, future research will benefit from the application of more advanced methodologies.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for confirming connectivity and assigning signals in complex derivatives, especially when multiple new substituents are introduced.

X-ray Crystallography: Obtaining a single-crystal X-ray structure provides definitive proof of constitution and stereochemistry. This data is invaluable for computational modeling and for understanding intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental composition. drugdeliveryleader.com Mass spectral fragmentation patterns can also offer structural clues, and studies on related nitroindoles have helped identify characteristic peaks. nih.govtsijournals.com

TechniqueExpected ObservationsReference Data Source
¹H NMRDistinct aromatic signals for protons on the benzene (B151609) ring, a signal for the C3 proton, a singlet for the methyl ester, and a broad signal for the N-H proton. Chemical shifts will be influenced by the electron-withdrawing nitro and ester groups.Based on spectra of 4-Nitroindole (B16737) and 5-Nitroindole. chemicalbook.comchemicalbook.com
¹³C NMRResonances for eight distinct carbon atoms in the indole core, plus the carbonyl and methyl carbons of the ester group. The carbon attached to the nitro group (C4) would appear at a characteristic downfield shift.General knowledge of ¹³C NMR spectroscopy.
Mass Spectrometry (EI)A molecular ion peak (M⁺) corresponding to the molecular weight (C₁₀H₈N₂O₄). Characteristic fragment ions resulting from the loss of -OCH₃, -COOCH₃, and -NO₂ groups.Fragmentation patterns of similar nitroindole derivatives. nih.govtsijournals.com

Rational Design of Next-Generation Indole-Based Chemical Entities

The ultimate goal of studying this compound is to use it as a starting point for the rational design of novel molecules with valuable applications, particularly in materials science and medicine. nih.govnih.gov The position of the nitro group is known to significantly influence the biological activity of indole derivatives. nih.gov

Fragment-Based Drug Design: The indole-2-carboxylate (B1230498) core can serve as a foundational fragment. By using the catalytic methods described in section 6.2, other fragments can be "grown" from or linked to this core to interact with specific biological targets, such as protein kinases or enzymes. nih.govchemrxiv.org

Structure-Activity Relationship (SAR) Studies: By systematically preparing derivatives and evaluating their properties, researchers can build a comprehensive understanding of how specific structural modifications affect function. researchgate.net For example, converting the methyl ester to a series of amides (indole-2-carboxamides) and modifying substituents on the benzene ring can be used to optimize activity against targets like Mycobacterium tuberculosis or cancer cells. nih.gov

Computational Modeling: In silico docking experiments can predict how derivatives of the lead compound might bind to the active site of a target protein. nih.gov This computational guidance can help prioritize which derivatives to synthesize, saving time and resources.

PositionModificationDesign RationalePotential Application
C2-EsterAmide coupling with diverse aminesIntroduce new hydrogen bond donors/acceptors to interact with biological targets. nih.govAnticancer, Antimicrobial agents. nih.govnih.gov
C4-NitroReduction to amine, followed by acylation/alkylationThe amine can serve as a handle for further functionalization or act as a key pharmacophoric feature.Modulation of electronic properties and biological activity. nih.gov
C3 PositionC-H alkylation or arylationIntroduce steric bulk or new interaction points to improve binding affinity and selectivity.Kinase inhibitors.
N1 PositionAlkylation or arylationModify lipophilicity and metabolic stability.Improved pharmacokinetic properties.

Q & A

Q. Q1. What are the standard synthetic routes for methyl 4-nitro-1H-indole-2-carboxylate?

A1. The compound is typically synthesized via nitration of methyl 1H-indole-2-carboxylate. A two-step protocol is common:

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration or decomposition of the indole core .

Esterification : Methylation of the carboxylate group using methyl iodide (MeI) and a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .
Key Data :

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C~65%
EsterificationMeI, K₂CO₃, DMF~85%

Q. Q2. How is this compound characterized spectroscopically?

A2. Characterization relies on:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), nitro group deshields adjacent protons (δ 8.1–8.3 ppm).
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, nitro-substituted carbons at ~145 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 235.06 (calculated for C₁₀H₈N₂O₄) .
  • IR : Strong peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Q. Q3. What are the solubility and stability profiles of this compound?

A3.

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~20
    Water<1
  • Stability : Stable at –20°C for >2 years. Degrades in aqueous solutions (pH >8) via ester hydrolysis .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve nitro-regioselectivity?

A4. Regioselectivity during nitration is influenced by:

  • Temperature : Lower temperatures (0–5°C) favor C4-nitration over C5/C7 positions .
  • Solvent : Polar aprotic solvents (e.g., acetic acid) enhance electrophilic substitution at C4 .
  • Catalysts : Boron trifluoride (BF₃) can direct nitration to C4 by stabilizing transition states .
    Example : Using BF₃·Et₂O in HNO₃/H₂SO₄ increases C4-selectivity from 65% to 82% .

Q. Q5. What analytical methods resolve contradictions in spectral data for nitro-indole derivatives?

A5. Discrepancies in NMR or MS data often arise from tautomerism or impurities. Mitigation strategies:

  • 2D NMR : HSQC and HMBC confirm connectivity (e.g., distinguishing C4-NO₂ from C5-NO₂) .
  • HPLC-PDA : Purity checks (>98%) to rule out byproducts like C5-nitro isomers .
  • X-ray Crystallography : Resolves ambiguity in nitro positioning (e.g., bond angles ~120° for C4-NO₂) .

Q. Q6. What computational models predict the biological activity of this compound?

A6.

  • Docking Studies : The nitro group enhances binding to nitroreductase enzymes (e.g., in antimicrobial assays) .
  • QSAR Models : Electron-withdrawing NO₂ group correlates with antiproliferative activity (IC₅₀ ~15 µM in HeLa cells) .
    Key Parameters :
ParameterValue
LogP1.8
PSA85 Ų
H-bond acceptors5

Q. Q7. How does the compound interact with environmental matrices in ecotoxicology studies?

A7. Environmental fate studies (per Project INCHEMBIOL framework) include:

  • Photodegradation : Half-life of ~48 hours under UV light (λ = 254 nm) .
  • Soil Adsorption : Log Kₒc = 2.3, indicating moderate mobility in loamy soils .
  • Biotic Transformation : Nitroreductase enzymes in Pseudomonas spp. reduce NO₂ to NH₂ under anaerobic conditions .

Q. Q8. What strategies stabilize the indole ring during derivatization reactions?

A8. To prevent ring-opening or decomposition:

  • Protecting Groups : Boc protection at N1 reduces electrophilic side reactions .
  • Mild Oxidants : Use MnO₂ instead of KMnO₄ to avoid over-oxidation .
  • Low-Temperature Lithiation : –78°C with LDA ensures selective functionalization at C3/C5 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.